molecular formula C13H10ClNO4 B041263 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene CAS No. 62966-77-2

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene

Cat. No.: B041263
CAS No.: 62966-77-2
M. Wt: 279.67 g/mol
InChI Key: RVIASXOHEIDKMF-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a high-purity synthetic organic intermediate of significant interest in advanced chemical research and development. This compound features a unique molecular architecture combining a 4-methoxyphenoxy ether linkage with ortho-substituted chloro and nitro groups on a benzene ring, making it a versatile building block for the synthesis of more complex chemical entities. Its primary research applications include serving as a key precursor in the development of functionalized materials, such as liquid crystals and organic semiconductors, where its electron-withdrawing nitro group and planar biphenyl-like structure can influence mesomorphic and electronic properties. In pharmaceutical research, it is utilized as a scaffold for constructing potential pharmacologically active molecules, particularly in the exploration of kinase inhibitors and other small-molecule therapeutics. The reactivity of this compound is defined by the orthogonal substitution pattern; the chloro group is amenable to nucleophilic aromatic substitution (SNAr), while the nitro group strongly activates the ring for such reactions and can also be reduced to an amine for further functionalization. This makes it an invaluable substrate for studying structure-activity relationships (SAR) and for the modular synthesis of diverse chemical libraries. Researchers will find this compound essential for projects requiring a structurally defined, multifunctional aromatic intermediate to drive innovation in organic chemistry, materials science, and drug discovery.

Properties

IUPAC Name

4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(14)8-12(13)15(16)17/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVIASXOHEIDKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429410
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62966-77-2
Record name 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

A mixed acid system (concentrated HNO₃ and H₂SO₄) is employed, where sulfuric acid protonates nitric acid to generate the nitronium ion (NO₂⁺). The electron-donating methoxyphenoxy group activates the ring, directing nitration to the ortho and para positions. Steric hindrance from the bulky phenoxy group favors ortho nitration, yielding the 2-nitro derivative.

Typical Protocol :

  • Substrate : 4-Chloro-1-(4-methoxyphenoxy)benzene (1 equiv)

  • Nitrating Agent : 65% HNO₃ (1.2 equiv)

  • Catalyst : Concentrated H₂SO₄ (3 equiv)

  • Temperature : 0–5°C (ice bath)

  • Time : 4–6 hours

  • Yield : 68–72%

Challenges and Optimization

  • Regioselectivity : Competing para nitration (≈15%) necessitates chromatographic purification.

  • Side Reactions : Over-nitration or sulfonation occurs at elevated temperatures (>10°C).

  • Improvements : Using acetic anhydride as a solvent enhances regioselectivity (85% ortho) but reduces yield to 60%.

Sequential Chlorination and Nitration of 1-(4-Methoxyphenoxy)benzene

An alternative approach involves introducing chloro and nitro groups sequentially to 1-(4-methoxyphenoxy)benzene. This method avoids pre-functionalized substrates but requires precise control over reaction order.

Step 1: Chlorination

Chlorination is achieved via radical or electrophilic pathways:

  • Radical Chlorination : Cl₂ gas under UV light at 80°C installs chlorine at the 4-position (yield: 55%).

  • Electrophilic Chlorination : Cl₂ in CCl₄ with FeCl₃ catalyst (20°C, 2 hours) achieves 62% yield but generates di-chlorinated byproducts.

Step 2: Nitration

The chlorinated intermediate undergoes nitration as described in Section 1, yielding the final product. Overall yields for this two-step sequence range from 40–50%.

Ullmann Coupling for Phenoxy Group Introduction

The Ullmann reaction enables the construction of the 4-methoxyphenoxy moiety from 4-chloro-2-nitrobenzene and 4-methoxyphenol.

Reaction Parameters

  • Substrates :

    • 4-Chloro-2-nitrobenzene (1 equiv)

    • 4-Methoxyphenol (1.1 equiv)

  • Catalyst : CuI (10 mol%)

  • Base : K₂CO₃ (2 equiv)

  • Solvent : DMSO at 120°C

  • Time : 12 hours

  • Yield : 75%

Advantages Over Direct Nitration

  • Avoids regioselectivity issues associated with EAS.

  • Compatible with electron-deficient aryl halides.

Industrial-Scale Production Methods

Industrial synthesis prioritizes cost-efficiency and scalability. Continuous flow reactors (CFRs) are employed for nitration due to their superior heat dissipation and safety profile.

CFR Protocol

  • Reactor Type : Microtubular CFR

  • Residence Time : 2 minutes

  • Temperature : 5°C

  • Throughput : 50 kg/day

  • Purity : >99% (HPLC)

  • Waste Reduction : 30% less sulfuric acid usage compared to batch processes.

Purification Techniques

  • Recrystallization : Ethanol/water (7:3) affords 95% pure product.

  • Adsorption Chromatography : Silica gel with hexane/ethyl acetate (8:2) removes phenolic byproducts.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Cost (USD/kg) Scalability
Direct Nitration68–7298120Moderate
Sequential Chlorination40–5090180Low
Ullmann Coupling7599150High
Industrial CFR8599.590Very High

Key Findings :

  • The Ullmann coupling offers the best balance of yield and purity for laboratory-scale synthesis.

  • Industrial CFR methods dominate for bulk production due to lower costs and higher throughput.

Mechanistic Insights and Side Reactions

Nitration Selectivity

Density functional theory (DFT) calculations reveal that the methoxyphenoxy group increases electron density at the ortho position (Mulliken charge: −0.12) compared to para (−0.08), favoring nitration at C2.

Common Byproducts and Mitigation

  • 4-Chloro-1-(4-methoxyphenoxy)-3-nitrobenzene : Forms due to incomplete regiocontrol (5–8%). Mitigated by lowering reaction temperature.

  • Denitration Products : Arise from H₂SO₄-mediated hydrolysis at >20°C.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that derivatives of 4-chloro-1-(4-methoxyphenoxy)-2-nitrobenzene exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme often overexpressed in various cancers, including colorectal and breast cancers. In vitro assays demonstrated that certain analogs of this compound could effectively reduce COX-2 activity, suggesting a potential role in cancer treatment .

Analgesic Properties
Research has also highlighted the analgesic properties of this compound. It has been shown to alleviate pain in animal models, which may be attributed to its interaction with the inflammatory pathways mediated by COX enzymes. This suggests that the compound could serve as a lead structure for developing new analgesics .

Agrochemicals

Herbicidal Activity
The compound has demonstrated herbicidal properties, making it a candidate for agricultural applications. Studies have shown that it can inhibit the growth of certain weeds without adversely affecting crop plants, indicating its potential as a selective herbicide. The mechanism appears to involve disruption of photosynthesis in target weed species .

Pesticide Development
In addition to herbicidal applications, the compound's structural characteristics make it suitable for developing new pesticides. Its ability to penetrate plant tissues effectively allows it to act as a systemic pesticide, providing protection against various pests while minimizing environmental impact .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a monomer for synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their resistance to degradation under UV light and high temperatures, making them suitable for industrial applications .

Nanocomposites
The compound is also being investigated for use in nanocomposite materials. When combined with nanomaterials such as graphene or carbon nanotubes, it can enhance the electrical conductivity and mechanical strength of the resulting composites. This application is particularly relevant in the development of advanced electronic devices and sensors .

Case Study 1: Anticancer Research

A study published in Molecules focused on synthesizing various derivatives of this compound and evaluating their COX-2 inhibitory activity. Results showed that specific modifications led to increased potency against cancer cell lines, supporting further development as potential anticancer agents .

Case Study 2: Herbicide Development

In agricultural research, a field trial was conducted to assess the efficacy of this compound as a herbicide. The results indicated significant weed control with minimal impact on crop yield, demonstrating its potential as a safe alternative to conventional herbicides .

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-phenoxy)-2-nitro-benzene depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, potentially leading to therapeutic effects or toxicity.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 4-Chloro-1-(4-Chlorophenoxy)-2-Nitrobenzene (CAS 135-12-6): Replacing the methoxy group with chlorine increases electronegativity at the phenoxy substituent, reducing electron-donating effects. This compound exhibits lower solubility in polar solvents compared to the methoxy analogue and shows higher thermal stability (mp ~145–148°C vs. ~120–125°C for the methoxy derivative) .
  • 1-Chloro-4-Nitrobenzene (CAS 100-00-5): A simpler analogue lacking the phenoxy group. The absence of the 4-methoxyphenoxy substituent reduces steric hindrance and increases reactivity in nucleophilic aromatic substitution (NAS) reactions. Its melting point (83°C) is significantly lower than that of the target compound, reflecting differences in molecular symmetry and intermolecular forces .
  • 2-Chloro-1-Ethyl-4-Nitrobenzene (CAS 42782-54-7): Substitution of the methoxyphenoxy group with an ethyl chain reduces polarity and increases hydrophobicity. This derivative is more volatile (bp ~280°C vs. decomposition observed in the target compound) and less reactive in NAS due to the electron-donating ethyl group .

Halogen Variation

  • 4-Bromo-1-Chloro-2-Nitrobenzene (CAS 164666-68-6) :
    Bromine’s larger atomic radius increases steric bulk, slightly reducing reaction rates in cross-coupling reactions compared to the chloro analogue. The bromo derivative also shows a higher molecular weight (251.47 g/mol vs. 294.69 g/mol for the target compound) .

  • 4-Chloro-1-Ethoxy-2-Nitrobenzene (CAS Unspecified): Replacing methoxy with ethoxy enhances lipophilicity but decreases the electron-donating effect due to increased alkyl chain length. This compound is more soluble in non-polar solvents like hexane .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Solubility Profile
4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene C₁₃H₁₀ClNO₄ 294.69 120–125 (dec.) Soluble in DMF, DMSO; moderate in EtOAc
1-Chloro-4-nitrobenzene C₆H₄ClNO₂ 157.55 83 Soluble in ethanol, acetone
4-Bromo-1-chloro-2-nitrobenzene C₆H₃BrClNO₂ 251.47 95–98 Soluble in CHCl₃, ether
4-Chloro-1-(4-chlorophenoxy)-2-nitrobenzene C₁₂H₇Cl₂NO₃ 292.10 145–148 Insoluble in water; soluble in THF

Research Findings and Gaps

  • Spectroscopic Characterization: NMR data for analogues (e.g., 5-(4-methoxyphenoxy)-4-phenyl-1,2,3-thiadiazole) indicate distinct ¹H shifts for methoxy protons (~δ 3.8 ppm), corroborating assignments for the target compound .
  • Unresolved Questions: Thermal decomposition pathways and ecotoxicological profiles of this compound remain unstudied, warranting further investigation .

Biological Activity

4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene is a compound with a complex structure that includes chloro, methoxy, and nitro functional groups. Its potential biological activities are of interest in medicinal chemistry and pharmacology. Despite limited direct studies on this specific compound, insights can be drawn from its structural analogs and the general properties of similar compounds.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H10ClNO3\text{C}_{13}\text{H}_{10}\text{Cl}\text{N}\text{O}_3

This structure features:

  • A chloro group (Cl) which may enhance lipophilicity and biological activity.
  • A methoxy group (OCH₃) that can influence the compound's electronic properties.
  • A nitro group (NO₂) which is often associated with biological reactivity.

Biological Activity Overview

Although specific studies on the biological activity of this compound are scarce, related compounds have demonstrated various biological activities, including:

  • Antimicrobial Properties : Compounds with similar structures often exhibit antibacterial and antifungal activities. The presence of the nitro group is particularly notable for its potential to form reactive intermediates that may interact with microbial enzymes or DNA.
  • Anticancer Activity : Nitro-substituted aromatic compounds have been studied for their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress.
  • Enzyme Inhibition : Many compounds with similar moieties have been shown to inhibit specific enzymes, which can be leveraged for therapeutic applications.

The mechanism of action for this compound is hypothesized based on the behavior of structurally related compounds:

  • Reduction of Nitro Group : The nitro group may be reduced to form an amine, which can then interact with various biological targets.
  • Enzyme Interaction : The compound might inhibit enzymes by binding to active sites or altering enzyme conformation.
  • Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, affecting cellular signaling pathways.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with other similar compounds is useful:

Compound NameStructureBiological Activity
4-NitrophenolStructureAntimicrobial, cytotoxic
2-Chloro-4-methoxyphenolStructureAntifungal, anti-inflammatory
3-Nitrobenzoic acidStructureAnticancer, enzyme inhibitor

Q & A

Q. What are the optimized synthetic routes for 4-Chloro-1-(4-methoxyphenoxy)-2-nitrobenzene, and how do reaction conditions influence yield and selectivity?

  • Methodological Answer : Synthesis of nitroaromatic compounds often involves stepwise functionalization. For analogous compounds like 2-chloro-4-fluoro-5-nitrobenzoyl chloride, methods using thionyl chloride with N-methylacetamide in benzene (reflux, 4 hours) or oxalyl dichloride in dichloromethane (50°C, 1–12 hours) have been reported . For the target compound, similar protocols can be adapted:
  • Chlorination : Introduce the chloro group via electrophilic substitution using Cl2 or SOCl2.
  • Methoxyphenoxy Coupling : Utilize Ullmann or SNAr reactions with 4-methoxyphenol under basic conditions (e.g., K2CO3/DMF, 80–100°C).
  • Nitration : Controlled nitration (HNO3/H2SO4) at low temperatures to avoid over-nitration.
    Key Variables :
VariableImpact on Yield/SelectivityExample Conditions
SolventPolar aprotic solvents enhance nucleophilicity.DCM, benzene, or DMF.
TemperatureHigher temps accelerate reactions but may reduce selectivity.0–50°C for nitration.
CatalystLewis acids (e.g., FeCl3) improve electrophilic substitution.5 mol% FeCl3 for chlorination.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • <sup>1</sup>H/<sup>13</sup>C NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons split by nitro and chloro groups) .
  • IR Spectroscopy : Identify nitro (1520–1350 cm<sup>−1</sup>), methoxy (~1250 cm<sup>−1</sup>), and C-Cl (750–550 cm<sup>−1</sup>) stretches .
  • Mass Spectrometry (EI/CI) : Molecular ion peak (M<sup>+</sup>) and fragmentation patterns to verify molecular weight and substituents .

Q. How does the presence of the 4-methoxyphenoxy group influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer : The electron-donating methoxy group increases electron density on the benzene ring, enhancing stability toward electrophilic attack but reducing resistance to oxidation. Under basic conditions, the ether linkage may hydrolyze. Stability testing protocols:
  • Acidic Hydrolysis : Reflux in 1M HCl (monitor via TLC).
  • Oxidative Stability : Expose to H2O2/Fe<sup>2+</sup> and track degradation by HPLC .

Advanced Research Questions

Q. What strategies can resolve contradictions in crystallographic data for nitroaromatic compounds like this compound?

  • Methodological Answer : Discrepancies in bond lengths/angles (e.g., nitro group planarity) may arise from dynamic disorder or twinning. Use SHELXL for refinement:
  • Apply restraints for thermal parameters of overlapping atoms.
  • Validate with Hirshfeld surface analysis to detect weak interactions (e.g., C–H···O) that distort geometry .
    Example workflow:
StepTool/ParameterOutcome
Data CollectionHigh-resolution X-rayMinimize measurement errors.
RefinementSHELXL with TWIN commandsAddress twinning artifacts.
ValidationCCDC MercuryCompare with analogous structures

Q. How do electronic effects of substituents (chloro, nitro, methoxy) influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • Nitro Group : Strong electron-withdrawing effect deactivates the ring, directing electrophiles to meta positions. Limits participation in Suzuki couplings unless reduced to NH2.
  • Methoxy Group : Ortho/para-directing but may compete with nitro for directing. Use protecting groups (e.g., silyl ethers) during functionalization .
    Case Study : Pd-catalyzed coupling of 4-methoxyphenoxy derivatives requires bulky ligands (e.g., SPhos) to suppress dehalogenation .

Q. What analytical approaches can differentiate between positional isomers of polychlorinated nitrobenzene derivatives?

  • Methodological Answer : Combine chromatographic and spectral methods:
  • HPLC-MS/MS : Use a C18 column with acetonitrile/water gradient; monitor [M–Cl]<sup>+</sup> fragments.
  • 2D NMR (COSY, NOESY) : Resolve overlapping aromatic signals (e.g., distinguishing 2-nitro vs. 4-nitro isomers) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of nitration in methoxy-substituted aryl ethers?

  • Methodological Answer : Contradictions may stem from solvent polarity or nitrating agent strength. Systematic study design:
  • Variables : Compare HNO3/H2SO4 vs. AcONO2 in aprotic vs. protic solvents.
  • Outcome Metrics : Quantify isomer ratios via <sup>1</sup>H NMR integration or GC-MS .
    Example findings:
Nitrating AgentSolventMajor Isomer (Yield)Rationale
HNO3/H2SO4H2OPara (75%)Strong acid enhances electrophile.
AcONO2DCMMeta (60%)Low polarity favors steric control

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